Ambroxdiol - 38419-75-9

Ambroxdiol

Catalog Number: EVT-1212704
CAS Number: 38419-75-9
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ambroxdiol is synthesized from ambroxol hydrochloride, which itself is derived from the natural product vasicine found in the plant Adhatoda vasica. The compound falls under the category of organic low-molecular-weight compounds and is primarily utilized in pharmaceutical applications. Its classification as a mucolytic agent highlights its role in respiratory therapies, particularly for conditions such as chronic obstructive pulmonary disease and bronchitis.

Synthesis Analysis

The synthesis of ambroxdiol typically involves several steps that start with the bromination of o-nitrobenzaldehyde to produce 2-nitro-3,5-dibromobenzaldehyde. Subsequent reactions include reductions and further bromination to yield ambroxol hydrochloride, which can then be converted into ambroxdiol through various chemical transformations.

Key Steps in Synthesis

  1. Bromination: The initial step involves brominating o-nitrobenzaldehyde.
  2. Reduction: This step reduces the nitro group to an amino group.
  3. Formation of Ambroxol: The product undergoes further reactions to form ambroxol.
  4. Conversion to Ambroxdiol: Finally, ambroxol is modified to obtain ambroxdiol.

The synthesis methods have been optimized for yield and purity, with various patents detailing specific methodologies that enhance efficiency and reduce costs .

Molecular Structure Analysis

Ambroxdiol's molecular structure features a complex arrangement that includes a dibromobenzyl group attached to a cyclohexanol backbone. The molecular formula can be represented as C13_{13}H16_{16}Br2_2N2_2O.

Structural Characteristics

  • Molecular Weight: Approximately 343.19 g/mol.
  • Functional Groups: The presence of hydroxyl (-OH), amino (-NH2_2), and bromine atoms contributes to its reactivity and biological activity.
  • 3D Structure: Crystallographic studies have provided insights into the spatial arrangement of atoms within the molecule, confirming its chirality and potential for interaction with biological targets .
Chemical Reactions Analysis

Ambroxdiol participates in various chemical reactions that are significant for its pharmacological activity. These include:

  1. Hydrolysis: Under acidic or basic conditions, ambroxdiol can hydrolyze to form other active metabolites.
  2. Oxidation-Reduction Reactions: These reactions can modify functional groups within the molecule, potentially altering its biological activity.
  3. Complex Formation: Ambroxdiol can form complexes with metal ions, which may enhance its therapeutic properties .

The efficiency of these reactions often depends on specific conditions such as temperature, pH, and the presence of catalysts.

Mechanism of Action

The mechanism of action of ambroxdiol primarily revolves around its mucolytic properties. It enhances mucus clearance by reducing the viscosity of mucus in the airways, facilitating easier expectoration.

Key Mechanisms

  • Stimulation of Mucus Production: Ambroxdiol may stimulate the production of surfactant-like substances that help maintain airway patency.
  • Reduction of Inflammation: It exhibits anti-inflammatory properties that contribute to improved respiratory function .
  • Direct Action on Mucus Composition: By altering the biochemical composition of mucus, ambroxdiol enhances its clearance from the respiratory tract.
Physical and Chemical Properties Analysis

Ambroxdiol possesses distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Solubility: It is moderately soluble in water and organic solvents.
  • Melting Point: The melting point typically ranges between 150°C to 160°C.
  • Stability: Ambroxdiol shows stability under standard laboratory conditions but may degrade under extreme pH or temperature .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Ambroxdiol has several scientific applications beyond its use as an expectorant:

  1. Pharmaceutical Formulations: It is incorporated into various formulations aimed at treating respiratory diseases.
  2. Research Applications: Studies involving ambroxdiol have explored its potential roles in enhancing drug delivery systems and improving bioavailability through novel formulations .
  3. Chemical Synthesis: As a precursor or intermediate in synthesizing other pharmacologically active compounds, ambroxdiol serves as a valuable building block in medicinal chemistry.
Introduction to Ambroxol: Historical Context and Pharmacological Classification

Origins and Development: From Bromhexine Metabolite to Multifunctional Agent

Ambroxol emerged from systematic pharmacological investigations in the late 1960s at Boehringer Ingelheim as the active metabolite of bromhexine, a semi-synthetic derivative of the vasicine alkaloid from Adhatoda vasica (Indian lungwort) [6] [7]. Patented in 1966, ambroxol entered clinical use in 1978 as a novel secretolytic agent, distinguished from its parent compound by superior pharmacokinetics and efficacy [1] [3]. Initial therapeutic applications focused solely on respiratory conditions, leveraging its mucolytic properties. A pivotal shift occurred in the 21st century when high-throughput screening and bioinformatics approaches revealed unexpected biological activities. In 2002, its local anesthetic properties were harnessed for sore throat lozenges [5]. A landmark 2016 study identified ambroxol through gene network analysis as a potent nerve repair activator, demonstrating enhanced neuron growth in murine optic nerve lesion models [1]. This transformation from a respiratory metabolite to a multifunctional agent accelerated research into neurological applications, culminating in orphan drug designations for lysosomal storage disorders.

Chemical Structure and Physicochemical Properties

Ambroxol, chemically designated as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol, possesses the molecular formula C₁₃H₁₈Br₂N₂O and a molecular weight of 378.108 g/mol [3] [7]. Its structure features:

  • A dibrominated aniline ring conferring aromatic hydrophobicity
  • A trans-cyclohexanol group enabling stereoselective interactions
  • A benzylamine linker facilitating molecular flexibility [9]

Table 1: Physicochemical Profile of Ambroxol

PropertyValueSignificance
Stereochemistrytrans (1R,4R) configurationCritical for surfactant induction efficacy
Crystalline FormHydrochloride salt (CAS 23828-92-4)Enhances water solubility for formulations
pKa9.01 (basic)Influences ionization state at physiological pH
Partition Coefficient (LogP)3.72Indicates moderate lipophilicity
Solubility0.0185 mg/mL in waterDictates formulation strategies
Protein Binding~90%Affects pharmacokinetic distribution

The trans stereochemistry at the cyclohexanol ring is pharmacologically essential, determining its affinity for surfactant-producing alveolar type II cells [9]. Ambroxol hydrochloride (CAS 23828-92-4), the predominant commercial form, improves aqueous solubility for oral and injectable formulations [7] [9]. Its amphiphilic nature enables membrane penetration while retaining polar interactions with biological targets like glucocerebrosidase and ion channels.

Regulatory Status and Global Approval Frameworks

Ambroxol exhibits divergent global regulatory recognition:

  • Approved in 74+ countries (EU, Japan, India) for respiratory indications as an OTC or prescription agent, marketed under 20+ trade names (Mucosolvan®, Lasolvan®, Mucobrox®) [3] [6]
  • Lacks FDA approval for any indication, though its hydrochloride salt is manufactured by GMP-certified facilities for investigational/exporter use [7] [10]
  • Orphan drug designations:
  • Gaucher disease (US FDA, 2011; Sponsor: Zywie LLC) [4]
  • Amyotrophic lateral sclerosis (EMA, 2020) [6]

Table 2: Global Regulatory Status of Ambroxol

RegionApproval StatusKey IndicationsDesignations
European UnionApproved (1978)Secretolytic therapy, sore throatALS Orphan Drug (2020)
USANot approvedNoneGaucher Orphan Drug (2011)
JapanApprovedRespiratory disordersNone
AustraliaNot registeredNoneNone

This regulatory patchwork reflects evolving therapeutic applications beyond its original mucolytic use. Current Phase II clinical trials for Parkinson's disease (NCT02914366) leverage ambroxol's chaperone activity on glucocerebrosidase, potentially expanding its licensure scope [6] [8]. Manufacturing occurs primarily in India, China, and Europe, with API prices ranging from $200–500/kg, sourced from facilities holding USFDA, WHO-GMP, or EDQM certifications [10].

Pharmacological Classification and Mechanisms

Ambroxol defies simple classification due to pleiotropic actions:

Table 3: Pharmacological Actions of Ambroxol

Mechanism CategoryMolecular TargetsFunctional OutcomesTherapeutic Relevance
MucoregulationSurfactant synthesis pathways↑ Pulmonary surfactant secretionMucus clearance enhancement
Mucin gene expression↓ Mucus viscosity & adhesionExpectorant activity
Ion Channel ModulationVoltage-gated Na⁺ channels (Nav1.8)Neuronal membrane stabilizationLocal anesthetic effect
T-type Ca²⁺ channelsInhibition of nociceptive signalingAnalgesia in sore throat
Lysosomal ModulationGlucocerebrosidase (GCase)↑ Enzymatic activity & lysosomal traffickingGaucher/Parkinson disease
GBA2 enzymeInhibition of glucosylceramide hydrolysisALS disease modification
Anti-InflammatoryReactive oxygen species (ROS)Scavenging of free radicalsLung protection in paraquat poisoning
Cytokine release (TNF-α, IL-1β)↓ Pro-inflammatory mediatorsAirway inflammation reduction
  • Mucoregulation: Stimulates surfactant synthesis via type II pneumocytes, reducing mucus-bronchus adhesion by 40–60% [2] [3]. This "anti-glue" effect synergizes with increased serous secretions to enhance mucociliary clearance.
  • Ion Channel Blockade: Potently inhibits TTX-resistant Nav1.8 channels (IC₅₀: 34.3 μM) in sensory neurons, explaining topical anesthesia. Suppresses neuronal hyperexcitability more effectively than lidocaine [5].
  • Lysosomal Modulation: Binds mutant glucocerebrosidase as a pharmacological chaperone, rescuing lysosomal trafficking and activity by 1.5–2 fold in GBA-mutant cells [6] [8].
  • Antioxidant Effects: Scavenges hypochlorous acid and superoxide radicals (EC₅₀: 10–100 μM), mitigating oxidative lung injury in paraquat poisoning [2] [6].

Emerging Therapeutic Applications

While originally confined to pulmonology, ambroxol's mechanism-driven repurposing has expanded its therapeutic horizon:

  • Neuroregeneration: UCLA researchers identified ambroxol via genomic network mapping as a neural repair activator, stimulating neurite growth in injured optic nerves [1].
  • Parkinson's Disease: Elevates cerebral glucocerebrosidase activity, reducing α-synuclein aggregates by 40% in early clinical studies [6] [8].
  • Amyotrophic Lateral Sclerosis (ALS): Orphan designation supported by preclinical data showing delayed symptom onset and extended survival in SOD1G86R mice via GBA2 inhibition and ganglioside modulation [6].
  • Antiviral Adjuvant: Metabolite bromhexine and ambroxol inhibit TMPRSS2 protease (IC₅₀: 0.75 μM), potentially disrupting SARS-CoV-2 entry [8].

Properties

CAS Number

38419-75-9

Product Name

Ambroxdiol

IUPAC Name

(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1

InChI Key

AIALTZSQORJYNJ-LQKXBSAESA-N

SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C

Synonyms

13,14,15,16-tetranorlabdan-8,12-diol
sclareol glycol
sclareol glycol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer
sclareol glycol, (1S-(1alpha,2alpha,4aalpha,8abeta))-isomer
sklareol glycol
sklareol-glycol

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.